molecular formula C8H7BrO B125969 (2-Bromophenyl)acetaldehyde CAS No. 96557-30-1

(2-Bromophenyl)acetaldehyde

Cat. No.: B125969
CAS No.: 96557-30-1
M. Wt: 199.04 g/mol
InChI Key: AXBFWAWZAFWFQW-UHFFFAOYSA-N
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Description

(2-Bromophenyl)acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of CNS-Active Substances

  • 2-(2-Bromophenyl)acetaldehyde is used in the synthesis of epoxybenzoxocines, compounds that have potential applications in central nervous system (CNS) active substances (Wünsch, 1991).

Asymmetric Synthesis of Tetrahydroisoquinolines

  • This compound is also crucial in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its importance in stereoselective organic synthesis (Wünsch & Nerdinger, 1995).

Enantioselective Synthesis in Alkaloid Production

  • It plays a role in the enantioselective synthesis of aza-quaternary carbon derivatives, serving as a precursor for the synthesis of some alkaloids such as hinckdentine A (Li et al., 2011).

Synthesis of Hydrogenated Benzazepinones

  • The compound is involved in the synthesis of hydrogenated 2-benzazepin-1-ones, which are potential building blocks for the synthesis of homochiral 2-benzazepines (Quick & Wünsch, 2015).

Regioselective Synthesis of Acetaldehyde Acetals

  • It is used in the regioselective synthesis of donor-substituted acetaldehyde acetals, highlighting its versatility in organic synthesis (Wünsch & Nerdinger, 1995).

Reagent for Carboxylic Acid Protection

  • 2-(2-Aminophenyl)-acetaldehyde dimethyl acetal, a related compound, serves as a novel reagent for the protection of carboxylic acids, demonstrating the compound's utility in synthetic chemistry (Arai et al., 1998).

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)acetaldehyde is not well-documented .

Safety and Hazards

2-(2-Bromophenyl)acetaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

As 2-(2-Bromophenyl)acetaldehyde is used in various fields of research and industry, future directions could include further exploration of its properties and potential applications.

Relevant Papers Unfortunately, there is limited information available on the relevant papers for 2-(2-Bromophenyl)acetaldehyde .

Properties

IUPAC Name

2-(2-bromophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBFWAWZAFWFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465415
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96557-30-1
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.11 grams (0.045 mole) of 2-(2-bromophenyl)ethanol in 35 milliliters of methylene chloride was added to a stirred suspension of 14.62 grams (0.063 mole) of pyridinium chlorochromate in 75 milliliters of methylene chloride at ambient temperature whereupon a slightly exothermic reaction took place with the formation of a black reaction mixture. Stirring was continued for 15 hours at ambient temperature; then 150 milliliters of ether was added and the mixture filtered through silica gel on a pad of celite. The insoluble residue was washed with 100 milliliters of ether, filtered, the ether solutions combined and the solvents evaporated on a rotary evaporator to recover as residue, 8.0 grams (90 percent) of the desired 2-(2-bromophenyl)acetaldehyde intermediate as an oil. The oil had an Rf of 0.6 on silica gel when eluted with one percent methanol in chloroform.
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
14.62 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(2-Bromophenyl)acetaldehyde in the synthesis of epoxybenzoxocines?

A1: 2-(2-Bromophenyl)acetaldehyde serves as a crucial building block in the synthesis of epoxybenzoxocines. The provided research demonstrates its reaction with various reagents:

  • Formation of Hydroxyacetals: 2-(2-Bromophenyl)acetaldehyde acetals (protected forms of the aldehyde) react with n-butyllithium (n-BuLi) and specific aldehydes to yield hydroxyacetals. []
  • Cyclization to Epoxybenzoxocines: The resulting hydroxyacetals undergo acid-catalyzed cyclization to form the desired epoxybenzoxocines, which are heterocyclic compounds with potential biological activity. []

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